While commercial suppliers like AChemBlock () offer the compound, there is no scientific literature readily available detailing its use in research. This suggests Methyl 3-oxo-1-methyl-cyclobutanecarboxylate may be a relatively new compound or one with a niche application in a specific research field.
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a chemical compound with the molecular formula and a molar mass of approximately 142.15 g/mol. It is characterized by its unique cyclobutane ring structure, which contributes to its distinct chemical properties. The compound is slightly soluble in water and has a boiling point that remains unspecified in available literature. It is primarily recognized for its role in organic synthesis and potential applications in pharmaceuticals and agrochemicals .
These reactions are significant in synthetic organic chemistry, enabling the construction of more complex molecules from simpler precursors .
While specific biological activity data for methyl 3-oxo-1-methyl-cyclobutanecarboxylate is limited, compounds with similar structures often exhibit interesting biological properties. These may include:
Further research is needed to elucidate the specific biological activities of methyl 3-oxo-1-methyl-cyclobutanecarboxylate and its derivatives .
The synthesis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate can be achieved through several methods:
These methods highlight the versatility of synthetic strategies available for this compound .
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate finds various applications, particularly in:
The compound's unique structure may confer specific properties that are beneficial in these applications .
Interaction studies involving methyl 3-oxo-1-methyl-cyclobutanecarboxylate focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and during synthetic processes. Specific studies may include:
Such studies contribute valuable information for both theoretical and practical applications in chemistry .
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 1138480-98-4 | 1.00 | Spirocyclic structure |
| Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate | 78685-51-5 | 1.00 | Dimethyl substitution |
| Methyl 3-oxocyclobutanecarboxylate | 695-95-4 | 0.97 | Related cyclobutane derivative |
| 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | 156329-75-8 | 1.00 | Bicyclic structure |
The uniqueness of methyl 3-oxo-1-methyl-cyclobutanecarboxylate lies in its specific cyclobutane configuration combined with a methyl group at position one, which may influence its reactivity and potential applications differently compared to these similar compounds .
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS 1408075-88-6) emerged as a critical intermediate in cyclobutane chemistry during the early 21st century, driven by advancements in strained ring synthesis and pharmaceutical applications. Its development paralleled the growing interest in cyclobutane-containing natural products and drug candidates, particularly in kinase inhibitors and metabolic stabilizers. The compound’s synthesis methods were first documented in patents and peer-reviewed journals around 2013–2015, with early routes focusing on nucleophilic substitution and cyclization reactions.
The IUPAC name methyl 3-oxo-1-methylcyclobutanecarboxylate reflects its structural components: a cyclobutane ring with a methyl group at position 1, a ketone (oxo) group at position 3, and a methyl ester substituent. Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Number | 1408075-88-6 |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| SMILES Code | O=C(C1(C)CC(C1)=O)OC |
| InChIKey | AFJSYXYJQWHNMP-UHFFFAOYSA-N |
The compound’s structure is characterized by a puckered cyclobutane ring, with the methyl ester and ketone groups positioned to enable synthetic versatility.
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate occupies a unique position in cyclobutane chemistry due to its:
This compound belongs to the cyclobutane derivatives category, specifically:
Its classification aligns with the broader family of small strained carbocycles, which are increasingly utilized in medicinal chemistry for their unique pharmacological properties.
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a cyclobutane derivative with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 grams per mole [1] [2] [3]. The compound is identified by the Chemical Abstracts Service number 1408075-88-6 and bears the Molecular Design Limited number MFCD23105986 [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 1-methyl-3-oxocyclobutane-1-carboxylate [4] [3].
The molecular structure features a four-membered cyclobutane ring with three distinct functional groups strategically positioned around the ring framework [2] [3]. The Simplified Molecular Input Line Entry System notation COC(=O)C1(C)CC(=O)C1 provides a linear representation of the molecular connectivity [4] [3]. The compound exhibits a quaternary carbon center at position 1, bearing both a methyl substituent and a carboxylate ester functionality [1] [2].
The stereochemical properties of this molecule are influenced by the inherent constraints of the cyclobutane ring system [5] [6]. The four-membered ring structure imposes significant geometric restrictions that affect the spatial orientation of the substituents [5] [6]. The presence of the ketone functionality at position 3 and the ester group at position 1 creates a unique substitution pattern that influences the overall molecular geometry [1] [2].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₀O₃ | [1] [2] [3] |
| Molecular Weight | 142.15 g/mol | [1] [2] [3] |
| Chemical Abstracts Service Number | 1408075-88-6 | [1] [2] [3] |
| Molecular Design Limited Number | MFCD23105986 | [1] [2] |
| Simplified Molecular Input Line Entry System | COC(=O)C1(C)CC(=O)C1 | [4] [3] |
| Predicted Mass Spectrum m/z [M+H]⁺ | 143.07 | [7] |
| Topological Polar Surface Area | 43.37 Ų | [3] |
| Calculated LogP | 0.5286 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Crystallographic analysis of cyclobutane derivatives provides crucial insights into the solid-state structure and molecular packing arrangements [8] [9] [10]. Single crystal X-ray diffraction studies of related cyclobutane compounds have revealed important structural parameters that can be extrapolated to understand the crystal structure of methyl 3-oxo-1-methyl-cyclobutanecarboxylate [8] [10] [11].
Cyclobutane derivatives typically crystallize in space groups that accommodate the puckered ring conformation [8] [9]. The molecular geometry in the crystalline state is partially stabilized by intermolecular interactions including hydrogen bonding and van der Waals forces [8] [12]. Crystal packing studies of similar cyclobutanecarboxylate esters demonstrate that molecules are linked through specific hydrogen bonding patterns [8] [12].
The average carbon-carbon bond lengths within cyclobutane rings in crystalline structures range from 1.542 to 1.580 Angstroms, with typical values around 1.556 Angstroms [8] [13]. The carbon-carbon-carbon bond angles in the cyclobutane ring deviate significantly from the ideal tetrahedral angle, measuring approximately 88 degrees [5] [6] [8]. The torsion angles within the four-membered ring average around 15.83 degrees, reflecting the puckered conformation adopted to minimize ring strain [8] [9].
| Structural Parameter | Typical Range for Cyclobutane Derivatives | Reference Values |
|---|---|---|
| Carbon-Carbon Bond Length | 1.542-1.580 Å | [8] [13] |
| Carbon-Carbon-Carbon Bond Angle | 88-90° | [5] [6] [8] |
| Ring Torsion Angle | 15-25° | [8] [9] |
| Ring Puckering Amplitude | 20-30° | [5] [6] |
| Unit Cell Density | 1.36-1.40 g/cm³ | [11] |
Crystallographic analysis reveals that the cyclobutane ring adopts a butterfly conformation in the solid state [8] [9]. This puckered arrangement represents a compromise between angle strain and torsional strain, resulting in a thermodynamically stable conformation [5] [6]. The spatial arrangement of functional groups in the crystal lattice is optimized to minimize steric interactions while maximizing favorable intermolecular contacts [8] [12].
The conformational analysis of cyclobutane rings reveals complex dynamic behavior arising from the competition between angle strain and torsional strain [14] [15] [5]. Cyclobutane adopts a puckered conformation with an out-of-plane dihedral angle of approximately 25 degrees to reduce eclipsing interactions between adjacent methylene groups [5] [6]. This butterfly-shaped conformation represents the energy minimum for the four-membered ring system [5] [6].
Computational studies using density functional theory and second-order Møller-Plesset perturbation theory with augmented correlation-consistent polarized valence triple-zeta basis sets have provided detailed insights into cyclobutanecarboxylic acid derivatives [14] [15]. These calculations reveal the existence of multiple stable conformers that are facilely interconvertible at room temperature [14] [15]. The energy barriers for ring flipping in cyclobutane systems typically range from 2 to 5 kilocalories per mole [5] .
The ring-carboxylate dihedral angle in cyclobutanecarboxylic acid derivatives shows a shallow, symmetrical double-well potential energy surface [14] [15]. This results in the existence of four distinct stable conformers for substituted cyclobutanecarboxylic acids [14] [15]. The conformational preferences are influenced by both equatorial and axial substitution patterns around the cyclobutane ring [14] [15].
| Conformational Parameter | Value/Range | Structural Significance |
|---|---|---|
| Ring Puckering Angle | 25 ± 5° | Reduces torsional strain [5] [6] |
| Energy Barrier for Ring Flipping | 2-5 kcal/mol | Rapid interconversion at room temperature [5] |
| Carbon-Carbon-Carbon Bond Angle | 88° | Deviation from tetrahedral geometry [5] [6] |
| Carbon-Carbon Bond Length | 1.556 Å | Longer than typical alkanes [13] |
| Dihedral Angle Range | 15-25° | Allows staggered arrangements [5] [6] |
| Conformational States | 4 distinct conformers | Facilely interconvertible [14] [15] |
The introduction of substituents at positions 1 and 3 of the cyclobutane ring significantly influences the conformational landscape [14] [15] [17]. The methyl and carbonyl groups in methyl 3-oxo-1-methyl-cyclobutanecarboxylate create additional steric and electronic effects that modulate the preferred conformations [17] [18]. Medicinal chemistry applications have demonstrated that cyclobutane conformational restriction can enhance binding specificity and metabolic stability [17] [18].
The spatial arrangement of functional groups in methyl 3-oxo-1-methyl-cyclobutanecarboxylate is determined by the geometric constraints imposed by the cyclobutane ring system [19] [20]. The quaternary carbon at position 1 provides a rigid scaffold that positions the methyl ester and methyl substituents in specific spatial orientations [19] [20]. The ketone functionality at position 3 adopts a geometry that minimizes steric interactions with the adjacent ring carbons [19] [20].
The methyl ester group extends away from the cyclobutane ring, allowing for potential intermolecular interactions through the carbonyl oxygen [21] [22]. The spatial positioning of the ester functionality influences the molecular dipole moment and affects intermolecular packing arrangements [21] [22]. The methyl substituent at the quaternary carbon center occupies an equatorial-like position relative to the puckered ring conformation [19] [20].
Infrared spectroscopic analysis provides insights into the spatial arrangement through characteristic vibrational frequencies [23] [24] [25]. The ester carbonyl stretching vibration typically appears at 1735 wavenumbers for saturated esters, indicating the spatial environment around the carbonyl group [23] [25]. The Rule of Three pattern characteristic of esters manifests as three intense peaks at approximately 1700, 1200, and 1100 wavenumbers, corresponding to the carbon-oxygen double bond and two carbon-oxygen single bond stretches [25].
| Functional Group | Spatial Position | Expected Spectroscopic Signature | Structural Impact |
|---|---|---|---|
| Methyl Ester | Axial orientation from C1 | δ 3.7-3.9 ppm (¹H NMR) | Extends away from ring [19] [20] |
| Ketone (C=O) | Equatorial at C3 | δ 170-180 ppm (¹³C NMR) | Minimizes steric clash [19] [20] |
| Ring Methyl | Equatorial at C1 | δ 1.2-1.5 ppm (¹H NMR) | Influences ring pucker [19] |
| Cyclobutane CH₂ | Puckered arrangement | δ 1.98-2.6 ppm (¹H NMR) [26] [27] | Characteristic downfield shift [26] [27] |
Nuclear magnetic resonance spectroscopy reveals the unique chemical shift patterns associated with the cyclobutane ring system [26] [28] [27]. The cyclobutane protons exhibit a characteristic downfield shift around 1.98 parts per million, significantly different from larger cycloalkanes [26] [27]. This distinctive chemical shift arises from the sigma antiaromatic character of the four-membered ring system [26] [27].
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate exhibits specific thermal characteristics that reflect its molecular structure and intermolecular forces. The compound has a predicted boiling point of 190.1 ± 33.0 degrees Celsius at standard atmospheric pressure [1] [2]. This relatively moderate boiling point is consistent with the presence of polar functional groups including the ketone and ester moieties, which contribute to intermolecular dipole-dipole interactions and influence the compound's volatility.
The melting point of methyl 3-oxo-1-methyl-cyclobutanecarboxylate has not been experimentally determined or reported in the available literature [1] [2]. This absence of melting point data is not uncommon for specialized research compounds, particularly those that may exist as liquids at room temperature or exhibit complex thermal behavior due to their structural features.
The density of methyl 3-oxo-1-methyl-cyclobutanecarboxylate has been reported with some variation in the literature. Predicted values range from 1.15 ± 0.06 grams per cubic centimeter to 1.2 ± 0.1 grams per cubic centimeter [1] [2]. These density values are typical for organic compounds containing oxygen-bearing functional groups and reflect the molecular packing efficiency influenced by the cyclobutane ring system and substituent groups.
The solubility characteristics of methyl 3-oxo-1-methyl-cyclobutanecarboxylate demonstrate limited aqueous solubility, being classified as slightly soluble in water [3] [4]. This solubility behavior is consistent with the compound's molecular structure, which contains both hydrophobic (methyl groups and cyclobutane ring) and hydrophilic (ketone and ester) components. The presence of the polar carbonyl groups provides some degree of water interaction through hydrogen bonding, but the overall molecular structure remains predominantly hydrophobic. Based on the molecular characteristics, the compound would be expected to show good solubility in organic solvents such as ethanol, acetone, and other moderately polar organic media.
The refractive index of methyl 3-oxo-1-methyl-cyclobutanecarboxylate is reported as 1.465 [2]. This refractive index value provides insight into the compound's optical density and polarizability. The refractive index is influenced by the electron density distribution within the molecule, particularly the presence of the carbonyl groups which contribute to increased polarizability through their pi-electron systems.
The optical properties of the compound are further characterized by its partition coefficient (LogP) value of -0.03 [2], indicating a nearly neutral hydrophilic-lipophilic balance. This LogP value suggests that the compound has comparable affinity for both aqueous and organic phases, which is consistent with its structural features containing both polar and nonpolar regions.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for methyl 3-oxo-1-methyl-cyclobutanecarboxylate through analysis of both proton and carbon environments. In proton NMR spectroscopy, the compound would be expected to display characteristic signals corresponding to the cyclobutanone methylene protons, the methyl ester group, and the ring-bound methyl substituent [5] [6]. The cyclobutanone ring protons would appear as complex multipets due to the restricted ring geometry and coupling patterns inherent to four-membered ring systems.
The methyl ester protons would typically appear as a singlet in the region around 3.7 parts per million, while the ring methyl group would show a characteristic pattern influenced by its attachment to the quaternary carbon center. The ketone-adjacent methylene protons would be expected to show deshielding effects due to the electron-withdrawing nature of the carbonyl group.
Carbon-13 NMR spectroscopy would provide complementary structural information, with the ketone carbonyl carbon expected to appear around 200 parts per million and the ester carbonyl carbon around 170 parts per million [6] [7]. The quaternary carbon bearing the methyl substituent and ester group would appear in the aliphatic region with characteristic chemical shift patterns determined by its substitution pattern.
Infrared spectroscopy of methyl 3-oxo-1-methyl-cyclobutanecarboxylate would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The ketone carbonyl stretch would be expected to appear as a strong absorption around 1715 wavenumbers, while the ester carbonyl would show absorption in the range of 1735-1750 wavenumbers [8]. These carbonyl stretching frequencies are diagnostic for the presence of both ketone and ester functionalities.
The alkyl carbon-hydrogen stretching vibrations would appear in the region of 2850-3000 wavenumbers with medium to strong intensity. Methylene deformation vibrations would be observed around 1465 wavenumbers, while the ester carbon-oxygen stretch would appear as a strong absorption in the range of 1000-1300 wavenumbers.
The cyclobutane ring system would contribute characteristic vibrations, particularly the ring breathing mode around 915 ± 5 wavenumbers and methylene group vibrations around 1235 wavenumbers [8]. These ring-specific vibrations are important diagnostic features for confirming the presence of the four-membered ring system.
Mass spectrometry analysis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate would be expected to show characteristic fragmentation patterns consistent with compounds containing both ketone and ester functional groups. The molecular ion at mass-to-charge ratio 142 may be relatively weak due to the inherent instability of the radical cation formed upon electron impact ionization [9] [10] [11].
Alpha cleavage reactions would be prominent, particularly involving loss of the methoxy group from the ester functionality, resulting in a significant fragment at mass-to-charge ratio 111 corresponding to [M-31]. Additional alpha cleavage adjacent to the ketone carbonyl would generate various fragment ions depending on the specific cleavage pathway [9] [11].
McLafferty rearrangement processes, common in carbonyl-containing compounds, would generate characteristic rearrangement ions [11]. The loss of carbon monoxide, a typical fragmentation pathway for ketones, would produce fragments at mass-to-charge ratio 114 [M-28] [9]. The strained cyclobutane ring system would promote additional fragmentation pathways, leading to a complex fragmentation pattern characteristic of four-membered ring compounds.
The ultraviolet-visible spectroscopic properties of methyl 3-oxo-1-methyl-cyclobutanecarboxylate are dominated by electronic transitions associated with the carbonyl chromophores present in the molecule. The ketone functionality would be expected to show an n→π* transition with maximum absorption around 280-290 nanometers, characteristic of isolated carbonyl compounds [12]. This transition typically exhibits low extinction coefficient values in the range of 20-100, reflecting the symmetry-forbidden nature of the n→π* transition.
The ester chromophore would contribute a π→π* transition with maximum absorption in the region of 200-220 nanometers, showing moderate extinction coefficient values. This transition corresponds to excitation within the ester π-system and provides information about the electronic environment of the ester functionality.
General absorption behavior would include end absorption below 200 nanometers corresponding to σ→σ* transitions typical of saturated organic compounds. The overall UV-visible spectrum would provide insight into the electronic structure of the molecule and serve as a diagnostic tool for compound identification and purity assessment.
The thermal stability of methyl 3-oxo-1-methyl-cyclobutanecarboxylate is influenced by the inherent ring strain present in the cyclobutane system and the thermal lability of the carbonyl functional groups. While no specific decomposition temperature has been reported for this compound, it remains stable under normal handling conditions at room temperature [13] [14]. The recommended storage temperature range of 2-8 degrees Celsius helps maintain compound integrity and prevent thermal degradation [1] [13] [14].
The thermal decomposition behavior of methyl 3-oxo-1-methyl-cyclobutanecarboxylate would be expected to follow patterns similar to related cyclobutanone derivatives. Based on studies of analogous compounds, thermal decomposition would likely involve ring-opening reactions leading to the formation of carbon monoxide, ketene, and ethylene as primary decomposition products [15] [16] [17]. The activation energy for thermal decomposition would be expected to be high, typically greater than 50 kilocalories per mole, due to the significant ring strain present in the cyclobutane system [16] [18].
The thermal behavior of cyclobutanone systems has been extensively studied, revealing complex decomposition mechanisms involving both unimolecular and pressure-dependent pathways [17]. The presence of the ester and methyl substituents in methyl 3-oxo-1-methyl-cyclobutanecarboxylate would be expected to influence the specific decomposition pathways and kinetics compared to unsubstituted cyclobutanone.
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate exhibits photochemical sensitivity, particularly due to the presence of carbonyl chromophores that can undergo light-induced reactions [13]. The compound may be altered by exposure to light, necessitating storage in dark conditions to prevent photochemical degradation [13].
The photochemical behavior would be expected to follow patterns typical of carbonyl-containing compounds, including Norrish Type I and Type II reaction pathways [19] [20]. Norrish Type I reactions involve alpha cleavage at positions adjacent to the carbonyl groups, potentially leading to radical species and fragmentation products. The wavelength sensitivity would be most pronounced in the ultraviolet region (200-400 nanometers), corresponding to the n→π* transitions of the carbonyl groups [12].
Photodegradation products would likely include ring fragmentation species and radical intermediates similar to those observed in cyclobutanone photochemistry studies [19] [20]. The photostability of the compound is considered moderate, requiring appropriate light protection during storage and handling to maintain compound integrity.